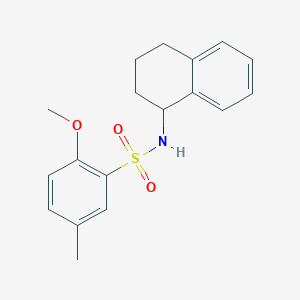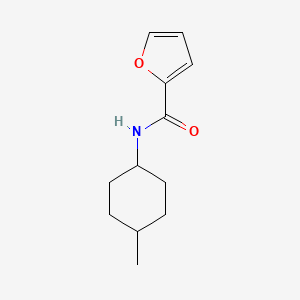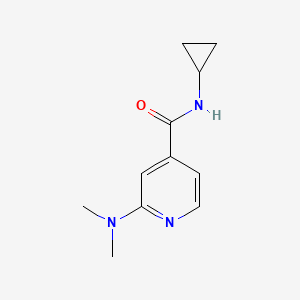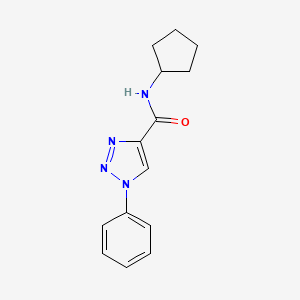![molecular formula C24H25N3O4 B7558470 1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione, commonly known as DPA-714, is a compound that belongs to the family of piperazine derivatives. It is widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
DPA-714 acts as a selective ligand for the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including mitochondrial function, apoptosis, and inflammation. DPA-714 binding to TSPO modulates these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects, including reducing inflammation, promoting tissue repair, and modulating the immune system. It has also been found to have neuroprotective effects and to promote neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPA-714 in lab experiments is its high selectivity for TSPO, which allows for more specific targeting of cellular processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DPA-714, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, DPA-714 is a compound with a wide range of potential therapeutic applications. Its selective binding to TSPO makes it a valuable tool for studying cellular processes and developing new treatments for various diseases. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
DPA-714 is synthesized by reacting 2,2-diphenylacetyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield DPA-714.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, cancer, and autoimmune disorders. It has been found to modulate the immune system, reduce inflammation, and promote tissue repair.
Propriétés
IUPAC Name |
1-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-20-11-12-21(29)27(20)17-22(30)25-13-15-26(16-14-25)24(31)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,23H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDXLNFSVCVRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)